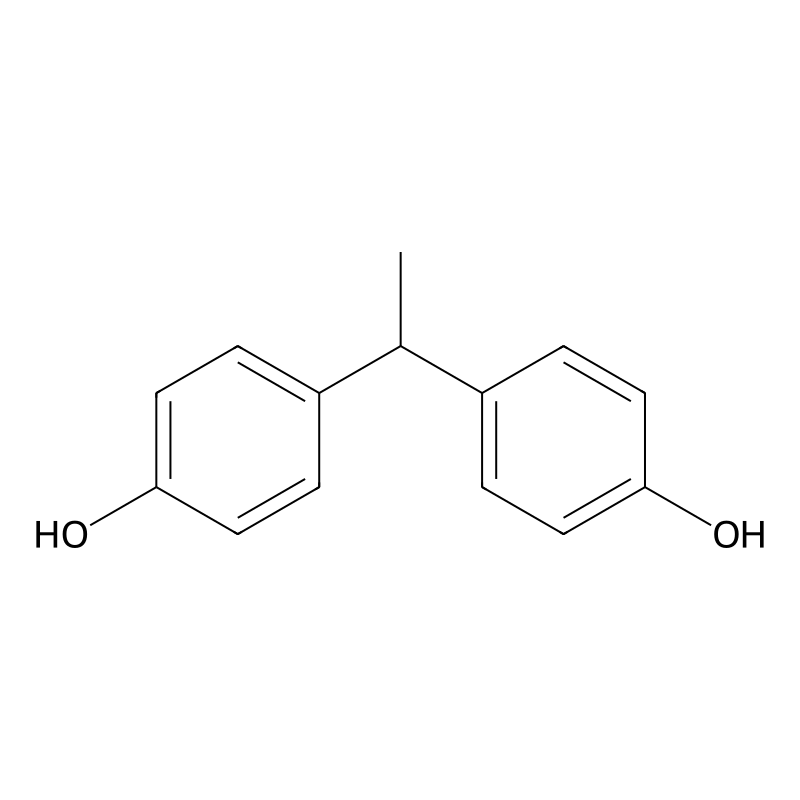

4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,1-Bis(4-hydroxyphenyl)ethane properties

Chemical Identity and Basic Properties

The table below summarizes the core identification and basic physical properties of 1,1-Bis(4-hydroxyphenyl)ethane (BPE) from the search results.

| Property | Details |

|---|---|

| Common Name | 1,1-Bis(4-hydroxyphenyl)ethane [1] |

| IUPAC Name | 1,1-Bis(4-hydroxyphenyl)ethane [1] |

| CAS Number | Not specified in results (commonly reported as 2791-98-0 elsewhere) |

| Molecular Formula | C₁₄H₁₄O₂ [1] |

| Molecular Weight | 214.26 g/mol (calculated from formula) |

| Structural SMILES | Not provided for BPE in results (Example given for a different compound) [2] |

Experimental and Bioactivity Data

The following table compiles the quantitative experimental data and research findings related to BPE.

| Data Type | Experimental Details / Values |

|---|---|

| Binding Affinity to ERα | IC₅₀ (Half-maximal inhibitory concentration): 2.81 nM (Note: This high-affinity value is for Bisphenol C (BPC), not BPE, and is provided for context) [3]. |

| Estrogenic Activity (Agonist) | BPE was confirmed as an ERα agonist in a reporter-gene assay, inducing transcriptional activity [3]. |

| Fluorescence Polarization Assay | Used to determine binding to the human Estrogen Receptor α ligand-binding domain (hERα-LBD); methodology available for bisphenol analogs [1]. |

Experimental Protocol: Receptor Binding

One search result detailed a methodology for evaluating the binding interactions of bisphenol analogs like BPE with the estrogen receptor, which is highly relevant for drug development research [1].

- Assay Principle: A Fluorescence Polarization (FP) competitive binding assay was used. The principle is that a fluorescent tracer (Coumestrol, CS) binds to the receptor (hERα-LBD), resulting in a high polarization value. When a competing ligand (like BPE) is added, it displaces the tracer, leading to a decrease in the polarization signal [1].

- Protein Preparation: The recombinant hERα-LBD protein was expressed in an E. coli system and purified [1].

- Procedure:

- The tracer and hERα-LBD were mixed to form a complex.

- Increasing concentrations of the bisphenol compound (BPE) were added to the system to compete with the tracer for binding to the receptor.

- The fluorescence polarization values were measured after incubation.

- Dose-response curves were generated from the polarization data to determine binding potency [1].

This workflow for the competitive binding assay can be visualized as follows:

Pathogenic Activities and Safety

While specific toxicology data for BPE was not in the search results, it is crucial to consider the context of bisphenol analogs:

- Endocrine Disruption: BPE, like other bisphenol A (BPA) analogs, is an environmental xenoestrogen. These compounds can bind to estrogen receptors (ERα and ERβ) and induce or inhibit estrogenic activity, acting as endocrine-disrupting chemicals (EDCs) [4] [1].

- General Hazard: For a closely related compound, 1,1,1-Tris(4-hydroxyphenyl)ethane, the reported hazard is low toxicity by ingestion and skin contact, and it is a mild eye irritant. It is also non-flammable [5]. This data should not be directly extrapolated to BPE but highlights the type of safety testing required.

References

- 1. Estrogen receptor-based fluorescence polarization assay ... [sciencedirect.com]

- 2. 1,1,1-Tris(4-hydroxyphenyl)ethane(27955-94-8) 1 H NMR [chemicalbook.com]

- 3. Discovery of novel oestrogen receptor α agonists and ... [nature.com]

- 4. Mechanisms of bisphenol A and its analogs as endocrine ... [pmc.ncbi.nlm.nih.gov]

- 5. 1,1,1-Tris(4-hydroxyphenyl)ethane | 27955-94-8 [chemicalbook.com]

4,4'-ethylidenebisphenol synthesis pathway

Synthesis Pathway

The primary synthesis method for 4,4'-ethylidenebisphenol (BPE) identified involves a condensation reaction [1].

Reaction: Phenol with 4-Hydroxystyrene [1] Catalyst: Iron chloride (FeCl₃) [1] Conditions: Refluxed for 4 hours [1]

The diagram below illustrates this direct synthesis pathway:

Properties and Commercial Information

BPE is a solid, white to off-white crystalline compound at room temperature [2] [1]. The table below summarizes its key identifiers and physical properties:

| Property | Value |

|---|---|

| CAS Number | 2081-08-5 [2] [3] [1] |

| Molecular Formula | C₁₄H₁₄O₂ [2] [3] [1] |

| Molecular Weight | 214.26 g/mol [2] [3] [1] |

| Melting Point | 123 - 127 °C [2] [1] |

| Boiling Point | 215 °C at 0.7 Torr [2] [1] |

| Predicted pKa | 10.10 ± 0.10 [2] [1] |

BPE is commercially available from various chemical suppliers. The table below provides a sample of available products for your reference:

| Manufacturer | Product Description | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| Sigma-Aldrich | Bisphenol E analytical standard | Analytical Standard | 100 mg | $73.00 [2] |

| TCI Chemical | 4,4'-Ethylidenebisphenol | >98.0% (GC) | 25 g | $86.00 [2] |

| Santa Cruz Biotechnology | 4,4′-Ethylidenebisphenol | N/A | 25 g | $107.00 [3] |

| Ambeed | 4,4'-(Ethane-1,1-diyl)diphenol | 97% | 100 g | $480.00 [2] |

Applications and Research Context

BPE is primarily used in industrial applications and scientific research:

- Industrial Uses: It functions as a monomer in the synthesis of polymers like polycarbonates and polyurethanes, and is also used in the production of paints, adhesives, and other coatings [3]. It can stabilize formulations and improve oil retention capacity [2] [1].

- Research Relevance: BPE is recognized as a bisphenol A (BPA) analog [4]. With increasing restrictions on BPA, industry uses BPE and other analogs as substitutes [4]. Scientific reviews note that these analogs can have comparable or even stronger endocrine-disrupting effects than BPA itself, interacting with nuclear receptors and disrupting signaling pathways [4].

Safety and Handling

Safety data indicates that BPE is an irritant [2]. The provided hazard statements are:

Standard laboratory precautions are advised, including wearing protective gloves, eye protection, and thoroughly washing skin after handling [2].

Guidance for Further Research

The current search results are limited for an in-depth technical guide. To acquire more comprehensive information, you may find the following approaches helpful:

- Consult Specialized Databases: Search platforms like SciFinderⁿ or Reaxys using the CAS number (2081-08-5) to find detailed synthetic procedures, spectral data, and original research articles.

- Refine Your Search Strategy: Use the specific CAS number and keywords like "optimized synthesis," "kinetics," or "scale-up" to locate more technical details.

- Review Broader Literature on BPA Analogs: The significant health concerns around BPA analogs [4] suggest that a deeper investigation into the toxicological and endocrine disruption mechanisms of BPE could be a critical component of your whitepaper.

References

- 1. , 4 '- 4 CAS#: 2081-08-5 Ethylidenebisphenol [chemicalbook.com]

- 2. , 4 '- 4 price, buy... - chemicalbook Ethylidenebisphenol [chemicalbook.com]

- 3. , 4 ′- 4 | CAS 2081-08-5 | SCBT - Santa Cruz... Ethylidenebisphenol [scbt.com]

- 4. Mechanisms of bisphenol A and its analogs as endocrine ... [pmc.ncbi.nlm.nih.gov]

Bisphenol E (BPE): Key Hazard and Experimental Data

The table below summarizes the critical hazard and experimental data for Bisphenol E (BPE, CAS No. 2081-08-5) from a zebrafish model study [1].

| Aspect | Details and Findings |

|---|---|

| Chemical Identity | Bisphenol E (BPE); 4,4′-Ethylidenebisphenol; CAS RN: 2081-08-5 [1] |

| Acute Toxicity | 96-hour LC₅₀ (Lethal Concentration 50%) for zebrafish embryos: 13.61 mg/L [1] |

| Developmental & Neurotoxicity | Significant decrease in embryonic spontaneous movements (≥ 0.01 mg/L); shortened body length and reduced neuronal fluorescence (0.1 - 1 mg/L); inhibited larval motor behavior [1] |

| Proposed Molecular Mechanism | Inhibits NOS3 (nitric oxide synthase 3) activity and the cGMP/PKG signaling pathway, leading to neuronal apoptosis and disrupted neurodevelopment [1] |

| Handling in Research | The cited study used analytical grade BPE dissolved in Dimethyl Sulfoxide (DMSO) as a vehicle [1] |

Detailed Experimental Methodology

The following section outlines the experimental protocols and key molecular findings from the identified study, which systematically evaluated the toxic effects of BPE on zebrafish larvae [1].

Model Organism and Exposure Protocol

- Zebrafish Model: The study used transgenic Tg(huc:eGFP) zebrafish (with fluorescently labeled neurons) and wild-type AB strains. The ex utero development and optical clarity of zebrafish embryos allow for non-invasive, real-time tracking of physiological responses [1].

- Chemical Preparation: BPE was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in the aquatic exposure medium. The use of a vehicle control (DMSO alone) was implied as a standard practice.

- Exposure Design: Zebrafish embryos and larvae were exposed to a range of BPE concentrations (from 0.01 mg/L up to 1 mg/L) to observe dose-dependent effects. Observations and data collection were performed at specific developmental time points: 72 hours post-fertilization (hpf) and 144 hpf.

Key Endpoints and Assays

The researchers employed a suite of standard toxicological assays to assess the effects of BPE, as visualized in the workflow below.

Experimental workflow for assessing BPE neurotoxicity in zebrafish.

- Morphological Phenotyping: Body length of larvae was measured at 72 hpf and 144 hpf. A significant shortening of the body length was observed from concentrations of 0.1 mg/L [1].

- Neuronal Fluorescence Imaging: Using the transgenic strain, researchers quantified neuronal fluorescence intensity and neural axon length, finding both were significantly reduced upon BPE exposure [1].

- Behavioral Analysis: The frequency of spontaneous tail coiling in embryos and the locomotor activity of larvae were recorded and analyzed. BPE exposure led to a significant decrease in spontaneous movement and inhibited swimming behavior in larvae [1].

- Gene Expression Analysis (RT-qPCR): To investigate the molecular mechanism, the expression levels of key genes were quantified. This included genes related to:

- Neurodevelopment: elavl3, mbp, gap43, syn2a

- Serotonergic signaling: 5-ht1ar, 5-ht2ar

- Apoptosis: caspase-3, caspase-9

- The cGMP/PKG pathway: nos3 [1]

Mechanistic Investigation via Network Toxicology & Molecular Docking

- Target Prediction: The study used network toxicology to predict the interaction between BPE and potential biological targets. The protein HSP90AB1 was identified as a core target [1].

- Pathway Analysis: Molecular docking simulations suggested that BPE can inhibit the activity of NOS3 (Nitric Oxide Synthase 3). NOS3 is a key enzyme in the production of nitric oxide (NO), which activates the soluble guanylate cyclase (sGC)-cGMP-PKG signaling cascade. Inhibition of this pathway is a recognized mechanism for disrupting neuronal function and survival [1] [2].

- Validation: The RT-qPCR results confirmed the downregulation of the nos3 gene, supporting the model that BPE induces neuronal apoptosis and disrupts neurodevelopment by inhibiting the cGMP/PKG signaling pathway [1].

Guidance for Researchers

Based on the findings, here are some key considerations for your work:

- Prioritize Cautious Handling: The demonstrated toxicity in an aquatic vertebrate model, even at low concentrations (0.01 mg/L), warrants treating BPE as a potential health and environmental hazard. Standard personal protective equipment (PPE) for handling fine powders and organic chemicals is essential.

- Dispose Responsibly: BPE should be collected for disposal as hazardous chemical waste, in compliance with your institution's regulations and local environmental policies. Its presence in wastewater is a documented environmental concern [1].

- Contextualize the Findings: This data comes from a specific aquatic model. For a comprehensive risk assessment in a drug development context, data from mammalian models and more traditional toxicological studies would be necessary.

References

ethylidenebisphenol spectroscopic data NMR IR

Spectroscopic Data for Bisphenol E (BPE)

| Spectroscopic Method | Reported Data / Findings |

|---|---|

| ¹H NMR | Saturation Transfer Difference (STD) NMR showed that aromatic protons (H1/3/10/12) received the most intense magnetization transfer (100% relative STD effect) upon binding to Human Serum Albumin (HSA) [1]. |

| ¹H NMR (Binding Epitope) | The relative STD effects indicated that the two phenolic rings of BPE are in close contact with the protein binding site, suggesting a specific binding orientation [1]. |

Experimental Protocol for STD-NMR Binding Study

The NMR data was obtained through a detailed binding study. The following workflow outlines the key steps of the cited experiment [1]:

STD-NMR workflow for mapping ligand-protein interactions.

Based on the literature, here is a summary of the experimental methodology [1]:

- Sample Preparation: A solution of BPE and Human Serum Albumin (HSA) was prepared in a 40:1 molar ratio (BPE to HSA) using a buffered deuterated solvent.

- Data Acquisition: STD-NMR spectra were acquired by selectively irradiating the protein resonances (on-resonance spectrum) and an off-resonance region where the protein has no signals.

- Data Processing: The STD spectrum was generated by subtracting the on-resonance spectrum from the off-resonance spectrum. The relative STD effect for each proton of BPE was calculated by setting the most intense STD signal to 100% and normalizing all other signals accordingly.

Molecular Structure and Binding Visualization

The structure of Bisphenol E and its interaction with a protein binding site can be visualized as follows:

BPE structure and key binding groups identified by NMR.

Information Limitations and Further Research

- Missing IR Data: The available search results do not provide a specific IR absorption spectrum or characteristic peaks for BPE.

- NMR Context: The provided ¹H NMR data is specifically from a binding study, not a standard characterization NMR spectrum used for identifying chemical structure in isolation. It reveals which parts of the molecule interact with a protein, not the full set of chemical shifts.

To obtain the complete set of standard spectroscopic data for BPE, I suggest you:

- Consult chemical databases like SciFinder, Reaxys, or NIST Chemistry WebBook, which often contain full NMR and IR spectra for pure compounds.

- Search specifically for "Bisphenol E IR spectrum" or "Bisphenol E 1H NMR chemical shifts" in specialized chemistry journals or databases.

References

Application Note: Synthesis of Bisphenols via Acid-Catalyzed Condensation

This document outlines a general method for the synthesis of bisphenols through the condensation of phenol with a carbonyl compound, based on a published procedure for a 2,3-pentanedione-derived bisphenol [1]. The principles can be adapted for Bisphenol E synthesis using phenol and acetaldehyde.

Reaction Principle

Bisphenols are typically produced by an acid-catalyzed condensation where a ketone or aldehyde is protonated to form a carbocation intermediate. This electrophile attacks phenol, leading to the formation of a bisphenol after a second condensation step [1]. The reaction mechanism involves both ionic and non-ionic pathways, with acid strength influencing the regioselectivity towards the desired p,p'-isomer [1].

The workflow for the synthesis and purification process is summarized below:

Experimental Protocol

Disclaimer: This is a generalized protocol. Optimal conditions for acetaldehyde should be determined empirically.

Materials

- Reactants: Phenol (ACS grade), Acetaldehyde (e.g., ≥99.0%)

- Catalyst: Solid acid catalyst (e.g., Nafion NR50) [1]

- Solvents: For purification: deionized water, dichloromethane, ethyl acetate (HPLC grade)

- Equipment: 10-50 mL glass reaction vessel with septum, magnetic stirrer, heating mantle with temperature control, nitrogen inlet, syringe, equipment for GC analysis, column chromatography setup.

Procedure

- Reaction Setup: In a 10 mL glass vessel, charge phenol and the solid acid catalyst. Secure the vessel, flush the headspace with nitrogen, and begin stirring with a magnetic bar [1].

- Heating: Heat the mixture to the target reaction temperature (e.g., 323 K to 373 K, 50°C to 100°C) [1].

- Carbonyl Addition: Once the temperature is stable, add acetaldehyde via syringe through the septum. Note: A high phenol-to-carbonyl molar ratio is critical for achieving high chemoselectivity toward the bisphenol and suppressing byproducts [1].

- Monitoring: Periodically withdraw small samples (e.g., ~0.05 g), dilute in acetonitrile with an internal standard (e.g., 2,4-dimethylphenol), and analyze by Gas Chromatography (GC) to monitor reaction progress and conversion [1].

- Work-up: After the reaction is complete, cool the mixture. Separate the catalyst by filtration or decantation. The Nafion NR50 catalyst can be recycled by washing with ethanol at room temperature [1].

- Purification:

- Remove unreacted phenol through multiple water extractions [1].

- Dissolve the resulting crude product in dichloromethane.

- Purify the product via column chromatography on silica gel. Elute sequentially with dichloromethane, then a solution of 10% ethyl acetate in dichloromethane to collect the purified bisphenol [1].

Data Analysis and Characterization

Purified bisphenols should be characterized to confirm structure and purity. The table below lists standard techniques as applied to a related bisphenol compound [1].

Table 1: Standard Characterization Techniques for Purified Bisphenols

| Analysis Method | Application & Findings |

|---|---|

| NMR Spectroscopy (1H, 13C, COSY, HSQC) | Confirm molecular structure, identify isomer ratios (e.g., p,p' vs. o,p'), and measure chemical shifts in ppm. |

| Fourier-Transform Infrared (FT-IR) | Identify functional groups (e.g., O-H, C=O, C-O-C) using KBr pellets. |

| Elemental Analysis (CHN) | Determine elemental composition and purity. |

| Thermogravimetric Analysis (TGA) | Assess thermal stability under inert atmosphere (e.g., N2), heating at 10 °C/min to 500 °C. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyze purity and identify volatile components or byproducts in the crude mixture. |

Guidance for Method Adaptation

Since specific data for acetaldehyde is lacking, you will need to experimentally determine the optimal conditions. Key parameters to investigate include:

- Catalyst Screening: Test different solid acid catalysts (e.g., other ion-exchange resins, zeolites) and potential promoters. Thiols are often used as co-catalysts to increase reaction rate and p,p'-regioselectivity in bisphenol synthesis [1] [2].

- Parameter Optimization: Systemically vary the phenol-to-acetaldehyde molar ratio, reaction temperature, and time to maximize yield and selectivity for Bisphenol E.

- Analytical Focus: Use GC-MS to track the formation of Bisphenol E and its isomers against byproducts. NMR will be essential for confirming the success of the synthesis and determining the final isomeric ratio.

References

Comprehensive Application Notes and Protocols for Bisphenol E Cyanate Ester Composites in Aerospace Applications

Introduction to Bisphenol E Cyanate Ester Resin Systems

Bisphenol E cyanate ester (BPE-CE) resins represent a class of high-performance thermosetting polymers that have gained significant importance in aerospace applications due to their exceptional thermal stability, mechanical properties, and dielectric characteristics. These resins are synthesized through the reaction of bisphenol E derivatives with cyanogen chloride, resulting in a monomer that undergoes cyclotrimerization upon curing to form a triazine network structure. This unique molecular architecture imparts the outstanding properties that make BPE cyanate esters superior to traditional epoxy resins in demanding aerospace environments. The aerospace industry's continuous pursuit of lightweight materials with enhanced performance characteristics has positioned BPE cyanate ester composites as critical materials for next-generation aircraft, spacecraft, and defense systems.

The fundamental advantage of BPE cyanate esters over other high-performance resins lies in their balanced portfolio of properties, including high glass transition temperature (often exceeding 250°C), low dielectric constant (2.7-3.2), and minimal moisture absorption (<1.5%). These characteristics are particularly valuable in aerospace applications where components must withstand extreme thermal cycling, oxidative environments, and electromagnetic transparency requirements. Additionally, BPE cyanate esters demonstrate superior fracture toughness compared to bismaleimide (BMI) resins and polyimides, while maintaining easier processing characteristics than these alternative high-temperature polymer systems. The continuous evolution of BPE cyanate ester formulations, including toughened versions and hybrid systems, continues to expand their applicability across various aerospace subsystems [1] [2].

Material Properties and Performance Advantages

Key Characteristics of BPE Cyanate Ester Resins

Bisphenol E cyanate esters exhibit several distinctive properties that make them particularly suitable for aerospace applications. Their thermal stability extends to continuous service temperatures of 180-200°C, with short-term exposure capability up to 250°C, significantly outperforming conventional aerospace epoxies. The curing kinetics of BPE cyanate esters involve the formation of triazine rings through cyclotrimerization, which occurs with minimal volatiles emission, resulting in low void content in manufactured composites. This characteristic is crucial for aerospace structures where voids can initiate failure mechanisms under cyclic loading conditions. Furthermore, BPE cyanate esters demonstrate inherent flame resistance and low smoke toxicity, attributes that are mandatory for aircraft interior applications according to FAA regulations.

The dielectric properties of BPE cyanate esters are exceptionally well-suited for aerospace electromagnetic applications. With dielectric constants ranging from 2.7 to 3.2 and dissipation factors below 0.005 at GHz frequencies, these materials provide excellent signal transmission integrity for radar systems and communication equipment. Their low coefficient of thermal expansion (CTE), typically 30-50 ppm/°C below Tg, closely matches that of carbon fibers, minimizing residual stresses during manufacturing and thermal cycling in service. This dimensional stability is critical for aerospace structures that require precise dimensional tolerances across wide temperature ranges encountered in atmospheric flight and space environments [1] [2].

Comparative Analysis with Alternative Resin Systems

Table 1: Comparative Properties of BPE Cyanate Ester and Alternative Aerospace Resin Systems

| Property | BPE Cyanate Ester | Aerospace Epoxy | Bismaleimide (BMI) | Polyimide |

|---|---|---|---|---|

| Continuous Service Temperature (°C) | 180-200 | 120-150 | 200-230 | 250-300 |

| Glass Transition Temperature, Tg (°C) | 250-290 | 150-220 | 250-300 | 300-350 |

| Dielectric Constant (1 MHz) | 2.7-3.2 | 3.5-4.2 | 3.3-3.6 | 3.2-3.5 |

| Moisture Absorption (%) | 0.5-1.5 | 1.5-4.0 | 2.0-3.5 | 1.8-2.5 |

| Fracture Toughness, GIC (J/m²) | 250-400 | 100-300 | 80-150 | 70-120 |

| Cure Temperature (°C) | 180-250 | 120-180 | 200-250 | 250-320 |

| Processing Window | Wide | Moderate | Narrow | Very Narrow |

The comparative data illustrates the balanced performance profile of BPE cyanate esters, particularly noting their optimal combination of high temperature capability, superior electrical properties, and improved fracture toughness relative to alternative high-temperature resin systems. The lower moisture absorption of BPE cyanate esters compared to epoxies and BMIs translates to better retention of mechanical properties in hot/wet conditions, a critical consideration for aircraft operating in humid environments. Additionally, the wider processing window of BPE cyanate esters compared to polyimides and BMIs facilitates the manufacturing of large, complex aerospace components with reduced risk of processing defects [1] [2].

Aerospace Applications and Implementation Case Studies

Primary and Secondary Aircraft Structures

BPE cyanate ester composites have been extensively implemented in both primary and secondary aircraft structures where their combination of specific strength, damage tolerance, and environmental resistance provides significant advantages over traditional materials. In commercial aircraft, applications include wing-to-body fairings, engine nacelles, and access panels, where weight reduction directly translates to improved fuel efficiency. For instance, cyanate ester composites are reported to be 15-25% lighter than traditional epoxy composites, contributing significantly to airframe weight reduction targets. The exceptional fatigue resistance of BPE cyanate ester composites makes them particularly suitable for components subjected to cyclic loading, such as control surfaces and helicopter rotor blades.

In military aviation, the application of BPE cyanate esters extends to radomes, antenna structures, and stealth components where their consistent dielectric properties across varying environmental conditions ensure reliable performance of aircraft sensor systems. The Dassault Rafale fighter jet incorporates cyanate ester composites in several structural components, leveraging their electromagnetic transparency and structural efficiency. The thermal stability of BPE cyanate esters also enables their use in engine-adjacent components where temperatures routinely exceed the capability of epoxy-based composites. These applications demonstrate the multi-functional capability of BPE cyanate ester composites to provide both structural performance and specialized functional characteristics [1] [2].

Spacecraft and Satellite Systems

Table 2: Aerospace Applications of BPE Cyanate Ester Composites

| Application Sector | Specific Components | Key Property Requirements | BPE-CE Added Value |

|---|---|---|---|

| Commercial Aircraft | Wing surfaces, Tail sections, Fuselage panels | High strength-to-weight ratio, Damage tolerance, Fatigue resistance | 15-25% weight reduction vs. epoxy, Improved impact resistance |

| Military Aircraft | Radomes, Antennae, Stealth structures | Dielectric stability, Low radar signature, High temperature resistance | Consistent dielectric properties, EM transparency, Thermal stability |

| Spacecraft Systems | Telescope structures, Instrument decks, Bus structures | Dimensional stability, Low outgassing, Radiation resistance | Near-zero CTE, VUV resistance, Thermal cycling tolerance |

| Satellite Components | Payload support structures, Antenna reflectors, Solar array substrates | Ultralight weight, Thermal distortion resistance, Long-term performance | High specific stiffness, Thermal stability, 20+ year service life |

The space environment presents unique challenges where BPE cyanate ester composites have demonstrated exceptional performance. The James Webb Space Telescope incorporates a cyanate ester composite structure to support its scientific instruments, utilizing the material's dimensional stability at cryogenic temperatures and minimal outgassing characteristics in vacuum conditions. Similarly, the Mars Phoenix Lander employed cyanate ester composites in its science deck, withstanding the thermal extremes and vibrational loads encountered during launch, transit, and Martian operations. These implementations highlight the multi-environment capability of BPE cyanate ester composites, performing reliably across temperature extremes from deep space cryogenic conditions to the thermal loading of atmospheric entry [2].

The radiation resistance of BPE cyanate esters further enhances their suitability for space applications, where prolonged exposure to ionizing radiation can degrade many polymer systems. Satellite manufacturers utilize BPE cyanate ester composites for payload support structures, antenna reflectors, and solar array substrates where the combination of specific stiffness, thermal stability, and long-term performance retention is essential for mission success. The documented performance of these materials in actual space missions provides validation of their reliability for future spacecraft programs with design lifetimes exceeding 15 years in the harsh space environment [1] [2].

Processing Protocols and Manufacturing Methodologies

Prepreg-Based Manufacturing Processes

The manufacturing of BPE cyanate ester composites for aerospace applications typically employs prepreg-based processes that provide excellent control over fiber alignment, resin content, and final part quality. The prepreg manufacturing process begins with the formulation of the BPE cyanate ester resin, which may include toughening additives such as hydroxy-functionalized phenolphthalein-based amorphous poly(arylene ether sulfone) to enhance fracture toughness without significant reduction in thermal properties. The resin system is typically dissolved in appropriate solvents to achieve optimal viscosity for fiber impregnation, with common solvents including 2-ethoxyethanol and n-methyl-2-pyrrolidone in concentrations of 25-40% by weight.

The impregnation process utilizes a hot-melt technique where the resin is applied to reinforcing fibers under controlled temperature and tension conditions. For carbon fiber composites, the resulting prepreg typically achieves a resin mass fraction between 31% and 35%, which has been shown to yield optimal fiber-dominated mechanical properties with sufficient resin content for complete fiber wet-out and damage tolerance. The cure cycle for BPE cyanate ester prepregs must be carefully developed using process simulation models that account for cure reaction kinetics and viscosity profiles as functions of temperature and degree of cure. A typical cure cycle involves heating at 2-3°C/minute to 180°C, holding for 60-90 minutes for initial cure, followed by a free-standing post-cure at 220-250°C for 4-8 hours to achieve maximum crosslink density and glass transition temperature [3].

Figure 1: BPE Cyanate Ester Prepreg Manufacturing and Cure Process Workflow

Liquid Molding Techniques

For complex aerospace components with integrated stiffeners or complex curvature, liquid molding processes such as Resin Transfer Molding (RTM) and Resin Film Infusion (RFI) offer manufacturing advantages with BPE cyanate ester resins. These processes utilize low-viscosity resin formulations that can be injected into dry fiber preforms placed in closed molds. The successful implementation of liquid molding requires careful optimization of injection parameters, including temperature, pressure, and injection rate, to ensure complete mold filling before resin gelation. The viscosity profile of BPE cyanate esters, typically ranging from 200-500 cP at processing temperatures of 80-100°C, facilitates successful mold filling while maintaining reasonable process cycle times.

The liquid molding process for BPE cyanate esters employs pre-catalyzed resin systems that provide controlled reactivity for extended pot life at room temperature with rapid cure initiation at elevated temperatures. Quaternary ammonium compounds such as tetrabutylammonium hydroxide or benzyltrimethylammonium hydroxide at concentrations of 0.1-0.5 phr (parts per hundred resin) are commonly used as catalysts to achieve this controlled reactivity profile. The manufacturing protocol involves heating the mold to 80-100°C, injecting the resin at pressures of 100-400 kPa, and subsequent curing at 180°C for 90-120 minutes under consolidation pressure of 600-800 kPa. This process has been demonstrated to produce composite panels with void content less than 2% and mechanical properties equivalent to autoclave-processed prepreg laminates [4] [3].

Experimental Characterization and Testing Protocols

Thermal and Thermo-Mechanical Analysis

The characterization of BPE cyanate ester composites requires comprehensive thermal and thermo-mechanical testing to validate performance for aerospace applications. Differential Scanning Calorimetry (DSC) according to ASTM D3418 provides critical data on cure behavior, including onset temperature, peak exotherm, and total heat of reaction. For fully cured composites, DSC determines the glass transition temperature (Tg) which should typically exceed 250°C for aerospace-grade BPE cyanate esters. Thermogravimetric Analysis (TGA) per ASTM E1131 measures thermal decomposition behavior, with 5% weight loss temperatures expected above 400°C in nitrogen atmosphere for qualified materials.

Dynamic Mechanical Analysis (DMA) following ASTM D7028 provides viscoelastic property characterization, including storage modulus, loss modulus, and tan delta across a temperature range from ambient to 300°C. The temperature at the peak of the tan delta curve provides another measurement of Tg, while the magnitude of the drop in storage modulus at Tg indicates the extent of crosslinking in the thermoset network. Thermomechanical Analysis (TMA) measures dimensional stability, with particular focus on the coefficient of thermal expansion (CTE) both below and above Tg. For aerospace applications requiring dimensional precision, CTE values below 50 ppm/°C in the glassy state are typically specified, with particular attention to the match between fiber and resin CTE to minimize curing stresses [3].

Mechanical Property Evaluation

Table 3: Mechanical Property Requirements for Aerospace BPE Cyanate Ester Composites

| Property | Test Method | Unidirectional Carbon Fiber Composite Target Values | Fabric Reinforcement Composite Target Values |

|---|---|---|---|

| Tensile Strength (MPa) | ASTM D3039 | 1800-2200 | 600-800 |

| Tensile Modulus (GPa) | ASTM D3039 | 120-150 | 60-70 |

| Compressive Strength (MPa) | ASTM D6641 | 1200-1500 | 400-500 |

| Compressive Modulus (GPa) | ASTM D6641 | 110-130 | 55-65 |

| In-Plane Shear Strength (MPa) | ASTM D3518 | 80-100 | 70-90 |

| Interlaminar Fracture Toughness, GIC (J/m²) | ASTM D5528 | 250-400 | 300-500 |

| Short Beam Shear Strength (MPa) | ASTM D2344 | 90-110 | 60-80 |

The mechanical characterization of BPE cyanate ester composites must address the specific loading conditions encountered in aerospace service. Tensile testing according to ASTM D3039 provides baseline data on strength and stiffness in the fiber direction, while compressive testing per ASTM D6641 or SACMA SRM 1R94 determines the composite's resistance to buckling and crushing loads. For aircraft primary structures, compressive strength values exceeding 1200 MPa are typically required for unidirectional carbon fiber composites. The shear response measured through in-plane shear testing (ASTM D3518) and short beam shear testing (ASTM D2344) characterizes the resin-dominated properties, with higher values indicating superior fiber-matrix adhesion and resin toughness.

The damage tolerance of BPE cyanate ester composites represents a critical performance attribute for aerospace structures subject to impact events during service. Compression After Impact (CAI) testing per NASA ASTM D7137 determines the residual compressive strength after standardized impact events (typically 1500 in-lb/in for commercial aircraft). Research has demonstrated that toughened BPE cyanate ester composites exhibit 15-25% improvements in CAI strength compared to standard aerospace epoxy composites, validating their enhanced damage tolerance. Additionally, Mode I and Mode II fracture toughness testing (ASTM D5528) quantifies the resin's resistance to delamination propagation, with GIC values of 250-400 J/m² and GIIC values of 500-800 J/m² representing typical targets for toughened BPE cyanate ester formulations [3].

Electrical and Environmental Testing

The electrical characterization of BPE cyanate ester composites focuses on their dielectric properties, which determine suitability for radar-transparent applications and electronic packaging. Dielectric constant and loss tangent measurements per ASTM D150 across frequency ranges from 1 MHz to 10 GHz verify the stability of electrical properties across the operational spectrum. For radome applications, dielectric constants between 2.8 and 3.2 with loss tangents below 0.008 are typically specified to minimize signal attenuation and distortion. The moisture absorption behavior characterized through immersion testing per ASTM D5229 determines the material's sensitivity to humid environments, with saturation levels below 1.5% representing typical performance for BPE cyanate esters.

Environmental testing simulating aerospace service conditions includes thermal cycling between -55°C and 125°C (or higher for specific applications) for 100-200 cycles to verify microcracking resistance. Hot/wet conditioning involving equilibration at 85% relative humidity and 85°C followed by mechanical testing determines the retention of properties under worst-case environmental exposure. For qualified BPE cyanate ester composites, property retention of at least 80% after hot/wet conditioning represents typical performance requirements. Fluid resistance testing involving exposure to aircraft fluids such as jet fuel, hydraulic fluid, and cleaning solutions per ASTM D543 verifies chemical compatibility, with weight changes below 1% and property retention exceeding 90% representing acceptable performance [1] [2].

Emerging Developments and Future Research Directions

The continuing evolution of BPE cyanate ester composites for aerospace applications focuses on enhancing specific properties while improving process efficiency and reducing cost. Novel resin formulations with customized molecular architectures are being developed to achieve higher service temperatures approaching 300°C while maintaining processability. For instance, research initiatives documented the development of BPE cyanate esters that cure at 180°C versus traditional systems requiring temperatures over 250°C, significantly reducing energy consumption and tooling requirements during manufacturing. These advanced formulations also target ultra-low CTE values below 20 ppm/°C for dimensionally critical spacecraft applications, achieved through molecular design and specialized filler incorporation.

The integration of BPE cyanate esters with additive manufacturing technologies represents a promising development direction for producing complex aerospace components with reduced lead times. Recent research has demonstrated the formulation of cyanate ester resins compatible with vat photopolymerization and material extrusion processes, enabling direct 3D printing of high-performance composite tooling and end-use parts. According to market analysis, worldwide expenditure on 3D printing grew at a CAGR of 19% from 2020 to 2022, with aerospace and defense accounting for over 10% of total 3D printing expenditure in 2022. The development of BPE cyanate esters specifically engineered for additive manufacturing processes is expected to accelerate adoption across prototype and production applications in coming years [1].

Future research priorities include the development of sustainable BPE cyanate ester formulations incorporating bio-based raw materials and recycling technologies, responding to aerospace industry sustainability initiatives. Additionally, multifunctional composites integrating conductive nanomaterials for lightning strike protection, self-healing capabilities for increased durability, and structural health monitoring functionalities represent emerging frontiers. The continued advancement of BPE cyanate ester composites through these research directions will further solidify their position as enabling materials for next-generation aerospace systems requiring unprecedented combinations of performance, functionality, and manufacturing efficiency [1] [2].

References

- 1. Cyanate Ester Resins Market Size and Forecast, 2025-2032 [coherentmarketinsights.com]

- 2. Global Cyanate Ester Resin Market Worth USD 535.28 ... [hexaresearch.com]

- 3. Processing of toughened cyanate ester matrix composites [vtechworks.lib.vt.edu]

- 4. Preparation of cyanate ester polymers and composites for ... [patents.google.com]

Chemical Profile and Synthesis of 4,4'-(Ethane-1,1-diyl)diphenol

4,4'-(Ethane-1,1-diyl)diphenol, or 1,1-Bis(4-hydroxyphenyl)ethane, is an organic compound with a molecular formula of C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol [1]. Its biphenolic structure makes it a valuable building block in polymer synthesis.

Chemical Properties and Identification

The table below summarizes the key identifying information for this compound:

| Property | Description |

|---|---|

| CAS Number | 2081-08-5 [1] |

| IUPAC Name | 4-[1-(4-hydroxyphenyl)ethyl]phenol [1] |

| Molecular Formula | C₁₄H₁₄O₂ [1] |

| Molecular Weight | 214.26 g/mol [1] |

| SMILES | CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O [1] |

| Synonyms | Bisphenol E (BPE), 1,1-Bis(4-hydroxyphenyl)ethane, 4,4'-Ethylidenebisphenol [1] |

Synthesis Protocol: Acid-Catalyzed Condensation

The most common method for synthesizing BPE is through the acid-catalyzed condensation of phenol with acetaldehyde [1].

Objective: To synthesize this compound from phenol and acetaldehyde.

Principle: The reaction follows an electrophilic aromatic substitution mechanism. The carbonyl group of acetaldehyde is protonated by an acid catalyst, forming a reactive carbocation that attacks the aromatic ring of phenol, followed by dehydration to yield BPE [1].

Materials:

- Phenol

- Acetaldehyde

- Acid Catalyst (e.g., Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), or Phosphoric acid (H₃PO₄))

Equipment:

- Reactor (e.g., three-neck flask equipped with a thermometer, condenser, and dropping funnel)

- Heating mantle with magnetic stirrer

- Vacuum filtration setup

Procedure:

- Setup: Place phenol in a molar ratio of 4:1 to 6:1 (Phenol:Acetaldehyde) into the reactor. The reactor may be heated to melt the phenol if a solvent-free protocol is used [1].

- Catalyst Addition: Add 5-10 wt% of the chosen acid catalyst to the phenol with stirring [1].

- Reaction: Slowly add acetaldehyde to the reaction mixture while maintaining the temperature between 70–90°C. Continue stirring for the duration of the reaction (typically several hours) [1].

- Work-up: After the reaction is complete, the crude mixture can be washed with water to remove the acid catalyst and unreacted starting materials.

- Purification: Purify the product through recrystallization from a suitable solvent like ethanol or acetic acid to obtain pure BPE as a solid [1].

Key Parameters for Optimization: The table below outlines critical reaction parameters and their impact on the yield:

| Parameter | Optimal Range | Impact on Yield & Selectivity | | :--- | :--- | :--- | | Temperature | 70–90°C | Higher yield (up to 85-89%) but must be controlled to minimize byproducts [1]. | | Molar Ratio (Phenol:Acetaldehyde) | 4:1 – 6:1 | Higher phenol ratio suppresses oligomerization and improves BPE selectivity [1]. | | Catalyst Loading | 5–10 wt% | Balances catalytic activity with cost and ease of purification [1]. |

The following diagram illustrates the experimental workflow for the synthesis and purification of Bisphenol E:

Advanced Applications in Polymer Chemistry

The primary and most technologically significant application of this compound is in the synthesis of high-performance polymers, especially for demanding industries like aerospace.

Aerospace-Grade Cyanate Ester Composites

Bisphenol E is a key monomer for producing cyanate ester resins. These resins are superior to conventional epoxies in several ways, making them ideal for aerospace structures [1].

- Superior Thermal Stability: Bisphenol E cyanate ester composites exhibit glass transition temperatures (Tg) in the range of 250 to 280 °C, with thermal degradation onset typically above 420 °C [1]. This ensures structural integrity under extreme conditions.

- Excellent Mechanical Properties: These composites achieve tensile strengths between 80 to 130 MPa and maintain excellent fracture toughness [1].

- Low Moisture Absorption: A critical advantage for aerospace applications is their moisture resistance, with water absorption rates typically below 1% by weight, compared to 2-4% for conventional epoxies. This leads to better dimensional stability [1].

- Enhanced Processability: The low viscosity of BPE-based cyanate ester resins at ambient temperatures facilitates manufacturing using techniques like Resin Transfer Molding (RTM) and Vacuum-Assisted Resin Transfer Molding (VARTM) [1].

The properties of these advanced composites are summarized below:

| Property | Performance Metric | Significance |

|---|---|---|

| Glass Transition Temp (Tg) | 250 - 280 °C [1] | Maintains properties at high temperatures encountered in aerospace service. |

| Thermal Degradation Onset | > 420 °C [1] | Provides a high safety margin against thermal decomposition. |

| Tensile Strength | 80 - 130 MPa [1] | Offers high strength for primary aircraft structures. |

| Moisture Absorption | < 1% by weight [1] | Ensures dimensional stability and property retention in humid environments. |

| Coefficient of Thermal Expansion | 20 - 30 ppm/°C [1] | Provides excellent dimensional stability across a wide temperature range. |

Experimental Protocols for Polymer Synthesis

Protocol: Formulating a BPE-Based Cyanate Ester Prepreg

This protocol outlines the steps for creating a carbon fiber prepreg using BPE-based cyanate ester resin.

- Objective: To impregnate carbon fibers with a BPE-cyanate ester resin system to create a prepreg for composite part fabrication.

- Materials:

- This compound (BPE)

- Cyanogen bromide (or chloride)

- Triethylamine (as a catalyst and acid acceptor)

- Solvent (e.g., acetone, methylethylketone)

- Carbon fiber fabric

- Equipment:

- Reactor for cyanate ester synthesis

- Prepreg machine (or a hot-melt coating line)

- Oven

- Procedure:

- Cyanate Ester Synthesis: React BPE with cyanogen bromide in the presence of triethylamine in a suitable solvent to form the bisphenol E cyanate ester oligomer.

- Resin Formulation: The synthesized cyanate ester is dissolved in a solvent to create a varnish with a specific viscosity suitable for impregnation.

- Prepreg Fabrication:

- The carbon fiber fabric is passed through a bath containing the resin varnish.

- The impregnated fabric then passes through a heated tower to evaporate the solvent (B-staging), resulting in a tack-free, flexible prepreg.

- Curing: The prepreg is cut, laid up in a tool, and cured in an autoclave or press at high temperatures (e.g., 177-230 °C) under pressure to form the final, cross-linked composite part.

Conclusion

This compound (Bisphenol E) is a critical monomer for developing advanced polymer systems. Its utility in synthesizing cyanate esters with exceptional thermal, mechanical, and environmental resistance properties makes it indispensable for high-performance applications, particularly in the aerospace sector. The synthesis and application protocols provided here offer a foundation for research and development in next-generation composite materials.

References

Application Note: Synthesis and Bioactivity of BPE Epoxy Resin

This document provides a detailed protocol for the synthesis of 4,4'-Biphenol Diglycidyl Ether (BPE) and summarizes current scientific understanding of the endocrine-disrupting potential of bisphenol A (BPA) analogs, relevant for researcher safety and toxicological evaluation.

Detailed Experimental Protocol: Synthesis of 4,4′-Biphenol Diglycidyl Ether (BPE)

The following is a reproducible method for synthesizing BPE on a laboratory scale, adapted from a peer-reviewed protocol [1].

- Objective: To synthesize BPE from 4,4′-Biphenol and epichlorohydrin.

- Principal Synthesis Reaction: The reaction proceeds via a two-step process involving (1) the ring-opening of epichlorohydrin by biphenol to form a chlorohydrin intermediate, and (2) dehydrohalogenation using a base to form the glycidyl ether group.

The workflow below illustrates the key stages of the BPE synthesis protocol:

Materials:

- Reactants: 4,4′-Biphenol (20 g, 0.107 mol), Epichlorohydrin (174.6 mL, 2.22 mol) [1].

- Catalyst: Benzyltrimethylammonium chloride (BzMe3NCl, 0.58 g, 0.0031 mol) [1].

- Base: 4.0 M Sodium Hydroxide (NaOH) aqueous solution (53.79 mL) [1].

- Solvents: Deionized water, Diethyl ether.

- Atmosphere: Nitrogen gas (N₂).

Equipment:

- Double-necked round-bottom flask.

- Reflux condenser, heating mantle, magnetic stirrer.

- Dropping funnel.

- Vacuum filtration setup.

- Vacuum oven.

Procedure:

- Reaction Setup: In a double-necked round-bottom flask, combine 4,4′-biphenol (20 g, 0.107 mol), benzyltrimethylammonium chloride (0.58 g), and epichlorohydrin (174.6 mL, 2.22 mol) [1].

- Initial Reflux: With stirring under a nitrogen atmosphere, heat the mixture to reflux for 30 minutes [1].

- Addition of Base: Slowly add the 4.0 M NaOH solution (53.79 mL) dropwise to the refluxing mixture [1].

- Completion of Reaction: Continue stirring and heating under reflux for an additional 1 hour after the addition is complete [1].

- Isolation: Allow the reaction mixture to cool to room temperature. A white solid precipitate will form. Collect the crude product by vacuum filtration [1].

- Purification: Wash the solid thoroughly with water and diethyl ether to remove impurities [1].

- Drying: Dry the washed solid in a vacuum oven at 70°C to obtain BPE as a white powder (19.04 g, 59.4% yield) [1].

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃, δ/ppm): 7.448-7.483 (d, 4H), 6.954-6.984 (d, 4H), 4.237-4.273 (dd, 2H), 3.982-4.009 (dd, 2H), 3.359-3.398 (m, 2H), 2.912-2.934 (dd, 2H), 2.769-2.789 (dd, 2H) [1].

Biological Activity & Mechanisms of BPA Analogs

BPE is one of many analogs developed as potential substitutes for Bisphenol A (BPA). A significant body of research indicates that these analogs are not necessarily safer and can function as endocrine-disrupting chemicals (EDCs) through multiple mechanisms [2].

Table 1: Documented Biological Effects of Selected BPA Analogs

| Bisphenol Analog | Common Use | Documented Receptor and Cellular Interactions | Potential Effect Strength vs. BPA |

|---|---|---|---|

| BPA | Polycarbonate plastics, epoxy resins | ERα/β agonist/antagonist; induces Ca²⁺ signaling; epigenetic modifications [2]. | Baseline |

| BPE | Polymers to improve material properties [2]. | Displays estrogenic properties; efficacy similar to or higher than BPA in activating estrogen receptors [2] [3]. | Comparable or stronger |

| BPB | Production of PC plastics, can linings [2]. | More potent agonist of estrogen receptors than BPA [2] [3]. | Stronger |

| BPAF | Fluoropolymers, electronics [2]. | Potent estrogen receptor agonist; can activate androgen receptor; exhibits antiandrogenic effects [2] [3]. | Stronger |

| BPF | Epoxy resins (lower viscosity) [2]. | Efficacy similar to or higher than BPA in estrogenic activity [2] [3]. | Comparable or stronger |

| BPS | Substitute in thermal papers [2]. | ERα/β agonistic/antagonistic activity; can activate AhR signaling [2]. | Varies by pathway |

| BPG | Polymers for material properties [2]. | Induces estrogenic effects ex vivo, potentially after metabolic activation [3]. | Requires further study |

The following diagram summarizes the complex endocrine disruption mechanisms shared by BPA and its analogs like BPE:

As illustrated above, BPA analogs can interfere with the endocrine system through several interconnected mechanisms beyond simple receptor binding, including altering receptor expression, affecting co-regulators, modifying signal transduction, and causing epigenetic changes [2].

Key Takeaways for Researchers

- Synthesis Feasibility: BPE can be synthesized via a straightforward glycidylation reaction, though the provided protocol is specific to 4,4'-Biphenol. The principles are similar to other bisphenol-based epoxy resins [1] [4].

- Critical Safety Consideration: BPE and other common BPA alternatives demonstrate significant endocrine-disrupting potential. They are not inert substitutes and may pose comparable or even greater biological risks than BPA itself [2] [3].

- Mechanistic Complexity: The toxicity of these compounds arises from a multifaceted interference with hormonal signaling, necessitating thorough investigation beyond single-receptor binding assays [2].

References

- 1. 2.3.1. 4,4′-Biphenol Diglycidyl Ether (BPE) [bio-protocol.org]

- 2. Mechanisms of bisphenol A and its analogs as endocrine ... [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of Bisphenol A and Its Analogs with Estrogen ... [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method of bisphenol A liquid epoxy resin [patents.google.com]

Comprehensive Application Notes and Protocols: Continuous Flow Reactor Technology for Biopharmaceutical Excellence (BPE) Production

Introduction to Continuous Flow Reactor Technology

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow reactor technology as an innovative alternative to traditional batch processing. This transition represents a paradigm shift in chemical manufacturing, offering enhanced control, improved safety, and superior scalability for Active Pharmaceutical Ingredient (API) production and related compounds. Continuous flow chemistry involves pumping reactants through tubular reactor systems where chemical transformations occur as materials flow continuously through the device, unlike batch processes where reactions occur in stationary vessels [1]. This technical note provides comprehensive guidelines for implementing continuous flow processes specifically tailored to Biopharmaceutical Excellence (BPE) production, including detailed protocols, technical specifications, and optimization strategies to maximize process efficiency and product quality.

The fundamental distinction between batch and continuous processing lies in their operational methodology. While batch processes are characterized by discrete production cycles with significant downtime between batches, continuous flow systems operate uninterruptedly for extended periods, achieving reactor utilization rates exceeding 90% compared to approximately 30% for batch reactors in GMP environments [2]. This efficiency gain translates directly to reduced production costs and increased throughput. For BPE production, where consistency and quality are paramount, the transition to continuous processing enables precise control over critical reaction parameters including residence time, temperature, pressure, and mixing efficiency, resulting in superior product consistency and reduced batch-to-batch variability [3].

Fundamental Principles and Comparative Analysis

Batch Versus Continuous Processing: Technical Comparison

The operational differences between batch and continuous flow reactors stem from fundamental engineering principles that directly impact their performance characteristics. Continuous flow reactors offer significantly higher surface-to-volume ratios—up to 500 times greater than conventional batch reactors—which enables exceptional heat transfer capabilities critical for managing exothermic reactions safely [2]. This structural advantage allows continuous systems to operate safely at considerably broader process windows, including higher temperatures and pressures (20-200 bar) that are often impractical or hazardous in batch equipment [2]. The implementation of continuous processing for BPE production represents an opportunity to access novel synthetic pathways and optimize existing ones through precise parameter control that minimizes side reactions and improves overall selectivity.

Table 1: Comparative Analysis: Batch vs. Continuous Flow Reactors for BPE Production

| Parameter | Batch Reactors | Continuous Flow Reactors |

|---|---|---|

| Reactor Utilization | ~30% in GMP environments [2] | >90% with minimal downtime [2] |

| Heat Transfer Efficiency | Limited by vessel surface area [4] | Excellent due to high surface-to-volume ratio [2] |

| Process Safety | Higher risk for exothermic reactions [3] | Enhanced safety through small reactor volume [2] |

| Scalability | Requires re-optimization at each scale [3] | Easier scale-up via numbering up [1] |

| Mixing Efficiency | Limited by impeller design [4] | Rapid diffusion-based mixing [2] |

| Product Consistency | Batch-to-batch variability [3] | Highly consistent quality [2] |

| Operating Pressure Range | Typically <5 bar [2] | 20-200 bar [2] |

| Residence Time Control | Limited by vessel size [5] | Precise control via flow rate adjustment [1] |

Continuous Flow Reactor Configurations for BPE Production

Multiple continuous flow reactor configurations have been developed to address diverse chemical processing requirements in BPE production. Each reactor type offers distinct advantages for specific applications and reaction classes:

Chip-Based Reactors: These systems typically employ etched glass or silicon carbide plates with intricate microfluidic channels. They provide the highest surface-to-volume ratios available, enabling exceptional thermal management for highly exothermic reactions. Their manufacturing precision allows implementation of advanced mixing geometries that enhance mass transfer efficiency for rapid reactions completed within seconds [1].

Coil-Based Reactors: Constructed from tubing materials such as PFTE, PFA, or stainless steel, these reactors offer the broadest chemical compatibility across temperature ranges. They represent the most widely implemented continuous flow systems due to their relatively lower cost and flexibility. Different coil diameters and lengths can be selected to optimize residence time distribution and balance back-pressure considerations [1].

Packed Bed Reactors: These systems are specifically designed for processes employing heterogeneous catalysts or solid-phase reagents. Typically configured as columns or cartridges packed with catalytic material, they enable high reagent molarity and eliminate post-reaction separation steps. For BPE production involving catalytic transformations, packed bed reactors offer simplified processing and efficient catalyst utilization [1].

Table 2: Continuous Flow Reactor Types and Their Applications in BPE Production

| Reactor Type | Construction Materials | Optimal Application Scope | Key Advantages |

|---|---|---|---|

| Chip-Based | Glass, Silicon Carbide [1] | Highly exothermic reactions, Rapid reactions (<1 second) [2] | Superior heat transfer, Complex mixing geometries |

| Coil-Based | PFTE, PFA, Stainless Steel [1] | Multi-purpose applications, Medium residence times (minutes-hours) | Chemical compatibility, Lower cost, Flexibility |

| Packed Bed | Glass, Stainless Steel [1] | Heterogeneous catalysis, Solid-liquid reactions [2] | High reagent molarity, Integrated separation |

Technical Specifications and Operational Parameters

Key Parameters for Continuous Flow Reactor Efficiency in BPE Production

Optimizing continuous flow processes for BPE manufacturing requires careful management of interconnected parameters that collectively determine reactor performance and product quality. Based on industrial experience and research findings, approximately 50% of pharmaceutical processes would benefit from continuous implementation, particularly those involving rapid reactions, hazardous intermediates, or requiring precise thermal control [2]. The following parameters represent critical control points for BPE production:

Residence Time Management: In continuous systems, residence time—the duration reactants spend within the reaction zone—is primarily controlled through flow rate adjustments and reactor volume. For BPE production, establishing the optimal residence time distribution minimizes side reactions while ensuring complete conversion. Continuous systems enable precise residence time control from seconds to hours, accommodating diverse reaction kinetics [4].

Temperature Control: The exceptional heat transfer capabilities of continuous flow reactors enable precise thermal management, maintaining temperature within narrow ranges (±1°C) even for highly exothermic transformations. This precision is critical for BPE production where temperature-sensitive intermediates and products require strict thermal control to maintain quality and yield [4].

Pressure Management: Continuous flow systems operate effectively at elevated pressures (20-200 bar), enabling access to superheated reaction conditions that can dramatically accelerate reaction rates. Appropriate back-pressure regulation prevents degassing, maintains homogeneous flow, and enables operation above the boiling point of solvents, expanding the available reaction windows for BPE synthesis [2].

Mixing Efficiency: Unlike batch systems relying on mechanical agitation, continuous flow reactors achieve mixing through controlled fluid dynamics within confined channels. This approach enables mixing times in milliseconds for microreactors, ensuring homogeneous reaction conditions that improve selectivity and reduce impurity formation in BPE products [2].

Quantitative Technical Specifications for BPE Production

Table 3: Key Parameter Ranges for Continuous Flow BPE Production

| Parameter | Optimal Range | Impact on BPE Production | Monitoring Method |

|---|---|---|---|

| Residence Time | Seconds to several hours [2] | Determines conversion and selectivity | In-line analytics (FTIR, UV-Vis) |

| Reaction Temperature | -50°C to 350°C [2] | Affects reaction kinetics and safety | In-line temperature sensors |

| Operating Pressure | 1-200 bar [2] | Enables higher temperature operation | Pressure transducers |

| Flow Rates | μL/min to L/min [1] | Controls productivity and residence time | Calibrated pumps |

| Surface-to-Volume Ratio | 2,000-40,000 m²/m³ [2] | Determines heat transfer efficiency | Reactor geometry design |

| Channel Diameter | 100 μm to several mm [2] | Affects mixing and pressure drop | Reactor selection |

Experimental Protocols

Protocol 1: Continuous Flow Reactor Setup and Calibration

Objective: To properly assemble and calibrate a continuous flow reactor system for BPE production. Materials: Syrris Asia Flow Chemistry System or equivalent, calibration solutions, appropriate tubing, back-pressure regulator, collection vessels [1].

System Assembly

- Mount the reactor module (chip, coil, or packed bed) securely in the thermal control unit.

- Connect all fluidic pathways using appropriate tubing, ensuring minimal dead volume between components.

- Install the back-pressure regulator at the reactor outlet, set to maintain appropriate system pressure (typically 10-50 bar for standard applications).

- Verify all connections using appropriate sealing methods suitable for the operating pressure and chemical compatibility requirements.

Pump Calibration

- Prime each pump channel with the respective calibration solution.

- Program the pump to deliver a specific flow rate (e.g., 1.0 mL/min) and collect effluent for a measured time period (e.g., 10 minutes).

- Precisely measure the delivered volume gravimetrically and calculate the actual flow rate.

- Repeat across the expected operational flow range and develop a calibration curve for each pump channel.

- Verify calibration accuracy within ±2% of set point before proceeding with reactions.

System Performance Verification

- Prime the entire system with inert solvent and bring to operational temperature and pressure.

- Inject a tracer compound at the reagent introduction point and monitor effluent at the collection point.

- Measure residence time distribution and compare to theoretical calculations based on reactor volume and flow rate.

- Verify thermal stability by monitoring temperature fluctuations at multiple points along the reactor.

Protocol 2: BPE Synthesis Under Continuous Flow Conditions

Objective: To synthesize BPE intermediates or final products using optimized continuous flow conditions.

Reaction Setup:

- Prepare reagent solutions at predetermined concentrations (typically 0.1-2.0 M in appropriate solvents).

- Filter solutions through 0.45 μm filters to remove particulate matter that could clog microchannels.

- Degas solutions if necessary to prevent gas bubble formation during operation.

Operational Procedure:

- Initiate solvent flow through the system at low flow rate (e.g., 0.25 mL/min) while bringing the reactor to the target temperature.

- Gradually increase system pressure to the target operating value using the back-pressure regulator.

- Switch from solvent to reagent solutions once stable temperature and pressure conditions are established.

- Monitor system parameters continuously during the transition period until stable operation is achieved.

- Collect the product stream for a predetermined period, ensuring constant monitoring of pressure and temperature.

- Implement in-line sampling and analysis (HPLC, UV-Vis) to verify reaction conversion and product quality.

Process Optimization Strategy:

- Systematically vary residence time through flow rate adjustments while maintaining constant temperature and concentration.

- Explore temperature effects by incrementally adjusting reactor temperature while monitoring product quality.

- Optimize reagent stoichiometry by adjusting relative flow rates of reagent streams.

- Employ design of experiments (DoE) methodology to identify optimal parameter combinations and interaction effects.

Protocol 3: Process Analytical Technology (PAT) Implementation

Objective: To integrate real-time monitoring and control for consistent BPE quality.

FTIR Integration:

- Install ATR-FTIR probe immediately following the reactor outlet.

- Develop calibration models correlating spectral features with conversion and impurity levels.

- Implement continuous monitoring with automated data collection at defined intervals (e.g., every 30 seconds).

Automated Control Implementation:

- Program the control system to adjust flow rates in response to conversion measurements.

- Establish control limits that trigger system alerts or adjustments when parameters deviate from specifications.

- Implement automated sampling for off-line validation of critical quality attributes.

Implementation Workflow and Visualization

The implementation of continuous flow technology for BPE production follows a logical progression from system setup through optimized production. The workflow below visualizes this process:

Diagram 1: BPE Continuous Flow Implementation Workflow

This implementation workflow illustrates the systematic approach required for successful continuous flow BPE production. The process begins with parallel preparation activities including reagent preparation, system assembly, and pump calibration, which converge into parameter screening. Critical feedback loops enable process refinement based on quality verification data, ensuring continuous improvement throughout the implementation lifecycle.

Troubleshooting and Optimization Guidelines

Despite the significant advantages of continuous flow technology, implementation challenges may arise during BPE production. The following guidelines address common issues:

Flow Irregularities and Clogging: Particulate matter or crystal formation can disrupt flow in microreactors. Implement in-line filters (0.5-5.0 μm) before the reactor inlet and consider periodic solvent flushing during extended operation. For reactions prone to crystallization, optimize solvent composition or implement localized heating at potential clog points [1].

Pressure Fluctuations: Unstable system pressure often indicates gas formation or pump malfunction. Ensure thorough solution degassing before introduction and verify pump calibration regularly. Install pressure dampeners if pulsation persists. Gradually approach target operating conditions to minimize sudden pressure changes that could compromise system integrity [1].

Residence Time Distribution: Broad residence time distribution reduces product selectivity. Minimize system dead volume through proper component selection and arrangement. For packed bed reactors, ensure uniform particle size distribution and proper packing to minimize channeling. Characterize residence time distribution using tracer studies and optimize reactor geometry accordingly [4].

Temperature Gradients: Despite excellent heat transfer, significant temperature gradients may develop in longer reactors. Implement multiple thermal zones with independent control for extended reactor lengths. Use in-line temperature sensors at critical points to verify thermal homogeneity. Consider segmenting exothermic and endothermic reaction regions with appropriate thermal management for each [4].

Conclusion and Future Perspectives

The implementation of continuous flow reactor technology for BPE production offers substantial advantages over traditional batch processing, including enhanced process control, improved safety profiles, and superior scalability. By leveraging the fundamental principles and detailed protocols outlined in this document, researchers and development scientists can successfully transition appropriate processes to continuous operation, achieving higher productivity and consistent product quality. The pharmaceutical industry's growing adoption of continuous processing, particularly for API manufacturing, underscores the strategic importance of this technology for maintaining competitive advantage in BPE production [6].

Future developments in continuous flow technology for pharmaceutical applications will likely focus on increased system integration, advanced process automation, and machine learning applications for closed-loop optimization. The integration of multiple synthetic steps into continuous streamlined processes represents a particular opportunity for BPE production, reducing intermediate isolation and improving overall process efficiency. As regulatory frameworks continue to evolve accommodating continuous manufacturing, early adoption and expertise development in flow technologies will position organizations for success in the evolving landscape of pharmaceutical production [3].

References

- 1. Continuous Flow Reactors [syrris.com]

- 2. The real advantages of continuous flow chemistry [stolichem.com]

- 3. Batch vs. Continuous Flow Chemistry: Which Process is ... [labmanager.com]

- 4. Explore the Key Parameters for Chemical Reactor Efficiency [stalwartint.com]

- 5. The difference between batch, fed-batch, and continuous ... [infors-ht.com]

- 6. Continuous flow techniques for pharmaceutical ... [lonza.com]

Bisphenol E: An Overview and Regulatory Context

Bisphenol E (BPE) is one of several industrial chemicals considered as an alternative to Bisphenol A (BPA) in the production of plastics, coatings, and resins [1] [2]. This shift is largely driven by increasing global regulations on BPA due to its established endocrine-disrupting properties [3].

- Regulatory Drivers: The European Commission has implemented a comprehensive ban (EU 2024/3190) on BPA and other hazardous bisphenols in food contact materials, effective January 2025 [4] [3]. Similar restrictions are in place or under development in other regions, including the United States, China, and South Korea [3]. This regulatory landscape is accelerating the search for safer alternatives.

- The "Regrettable Substitution" Concern: Scientific studies caution that many BPA alternatives, which are often structurally similar, may pose similar health risks. These can include endocrine-disrupting effects, cytotoxicity, and neurotoxicity [1] [5]. Therefore, a thorough safety assessment of any new bisphenol analog, including BPE, is critical before widespread adoption.

Comparative Analysis of Bisphenol Analogs

The table below summarizes key information for BPE and other common bisphenol analogs based on the gathered literature.

| Bisphenol Analog | Common Abbreviation | CAS Number | Status and Key Findings from Literature |

|---|---|---|---|

| Bisphenol A | BPA | 80-05-7 | The most widely used and studied. Classified as an endocrine disruptor; subject to global bans and restrictions [4] [3]. |

| Bisphenol E | BPE | Information Missing | Identified as an emerging alternative; specific applications and toxicity data are limited and require further research [1] [2] [3]. |

| Bisphenol S | BPS | 80-09-1 | A common replacement for BPA. Its use is now also facing increasing regulatory scrutiny [5] [3]. |

| Bisphenol F | BPF | 620-92-8 | Another common BPA alternative, increasingly controlled under new regulations [3]. |

| Bisphenol AF | BPAF | 1478-61-1 | Studies found it to be comparably potent to BPA in activating the estrogen receptor α (ERα) [5]. |

| Bisphenol Z | BPZ | 843-55-0 | Studies found it to be comparably potent to BPA in activating the estrogen receptor α (ERα) [5]. |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | TMCD | Information Missing | Identified in one study as a promising alternative with no activity in the tested assays, though it is not a direct functional replacement [5]. |

Proposed Experimental Protocols for Hazard Assessment

While specific protocols for BPE-polycarbonate are not available, the following general methodologies, adapted from research on BPA and other analogs, are recommended for evaluating the safety and properties of new bisphenol analogs.

Protocol 1: Migration Testing from Polycarbonate Plastics

This protocol is adapted from studies on BPA leachability [6] and is used to determine if BPE can migrate from a plastic product under various conditions.

- 1. Sample Preparation:

- Obtain polycarbonate test articles manufactured with BPE.

- Clean all articles and labware with a precision cleaner, rinse extensively with distilled water, followed by HPLC-grade water and methanol to remove contaminants [6].

- 2. Exposure Conditions:

- Room Temperature Exposure: Add a simulant (e.g., HPLC-grade water) to the test article and rotate on a bottle roller system for up to 7 days to simulate normal use [6].

- Boiling Water Exposure: Expose the test article to simulant heated to 100°C for a shorter duration to simulate extreme conditions [6].

- 3. Sample Collection:

- Collect samples of the simulant at predetermined time points (e.g., 1, 3, 5, 7 days). Store collected samples in glass vials to prevent contamination [6].

- 4. Analytical Detection - Competitive ELISA:

- Principle: Use a supersensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) specific for BPE.

- Procedure:

- Add known BPE standards and unknown samples to a plate pre-coated with an antibody.

- After incubation and washing, add an enzyme-linked conjugate.

- Add a substrate solution that reacts with the enzyme to produce a color change.

- Measure the absorbance; the intensity is inversely proportional to the BPE concentration in the sample [6].

- Validation: Confirm the specificity of the ELISA kit for BPE, as cross-reactivity with structurally similar compounds can occur [6].

The following workflow summarizes the key steps of the migration testing protocol:

Protocol 2: In Vitro Bioactivity and Toxicity Screening

This protocol is based on a comprehensive assessment of BPA and its alternatives [5] and is used to profile the biological effects of BPE.

- 1. Test System Preparation:

- Culture appropriate cell lines for the various assays (e.g., ERα-positive cells, neuronal cells).

- 2. In Vitro Bioassays:

- Perform a battery of tests to assess multiple toxicity endpoints:

- Endocrine Disruption: Use single-cell-based test systems to assess activation of estrogen receptor α (ERα) and peroxisome proliferator-activated receptor γ (PPARγ) [5].

- Cytotoxicity: Measure cell viability after exposure to BPE.

- Mitochondrial Toxicity: Assess the impact on mitochondrial function.

- Neurotoxicity: Use developing cerebellar neurons to evaluate potential harmful effects on the nervous system [6] [5].

- Perform a battery of tests to assess multiple toxicity endpoints:

- 3. Data Analysis and Prioritization:

- Calculate a Cumulative Specificity Ratio score based on the degree of specific activation and overall toxicological activity across the test battery to compare BPE's hazard potential directly against BPA and other analogs [5].

The conceptual framework for the bioactivity screening is outlined below:

Key Considerations for Researchers